Product packaging for D-Dulcitol-1,1'-d2(Cat. No.:)

D-Dulcitol-1,1'-d2

Cat. No.: B1161175
M. Wt: 184.18
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

D-Dulcitol-1,1'-d2 (Galactitol-1,1'-d2) is a deuterium-labelled isotope of dulcitol, which is the sugar alcohol formed by the reduction of galactose . This compound is critical in biochemical research, particularly in studying metabolic disorders. An elevated level of dulcitol in the body is often a biomarker for galactosemia, an autosomal recessive disorder primarily caused by a deficiency in the enzyme galactose-1-phosphate uridylyltransferase . The accumulation of dulcitol in tissues is implicated in the pathophysiology of the disease, including conditions such as cataract formation . Researchers use this compound as an internal standard in mass spectrometry and other analytical techniques to accurately identify, differentiate, and characterize metabolites like galactitol in complex biological samples, enabling precise investigation of metabolic pathways and defects . For optimal stability, this product should be stored refrigerated at 2-8°C . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C₆H₁₂D₂O₆

Molecular Weight

184.18

Synonyms

Galactitol-1,1’-d2;  Dulcite-1,1’-d2;  Dulcose-1,1’-d2;  Euonymit-1,1’-d2;  Melampyrin-1,1’-d2;  Melampyrit-1,1’-d2;  NSC 1944-1,1’-d2; 

Origin of Product

United States

Synthetic Methodologies and Isotopic Fidelity of D Dulcitol 1,1 D2

Strategic Approaches to Deuterium (B1214612) Incorporation in Polyol Synthesis

The introduction of deuterium into polyol molecules like D-dulcitol requires precise and controlled chemical methods. The primary strategies revolve around the use of deuterium oxide (D₂O) as an inexpensive and readily available deuterium source, or deuterated reducing agents. jst.go.jp These methods can be broadly categorized into catalytic, regioselective, and biocatalytic pathways.

Catalytic hydrogen/deuterium (H/D) isotope exchange is a powerful method for deuterating organic molecules. rsc.org This approach often utilizes heterogeneous or homogeneous transition metal catalysts to facilitate the exchange of hydrogen atoms with deuterium from a source like D₂O.

Heterogeneous Catalysis: Ruthenium on carbon (Ru/C) has been shown to be an effective catalyst for the deuteration of alcohols. researchgate.net The reaction typically proceeds in D₂O under a hydrogen atmosphere, which acts as a catalyst activator. jst.go.jp This method is particularly effective for deuterating the α-carbon to a hydroxyl group. researchgate.netresearchgate.net Other platinum group metals on carbon supports also show catalytic activity for H/D exchange reactions. jst.go.jp

Homogeneous Catalysis: Iridium-based complexes, such as iridium–bipyridonate, are capable of catalyzing the α-selective H/D exchange of alcohols with D₂O as the deuterium source. rsc.org These reactions can proceed under neutral or basic conditions. Additionally, earth-abundant metal catalysts, including those based on manganese and iron pincer complexes, have been developed for the regioselective deuteration of alcohols in D₂O. rsc.org

For the specific synthesis of D-Dulcitol-1,1'-d2, a common route involves the catalytic reduction of D-galactose. In this process, the aldehyde group at the C1 position of D-galactose is reduced to a primary alcohol. By performing this catalytic hydrogenation in the presence of deuterium gas (D₂) and a suitable catalyst (e.g., Palladium, Platinum, or Ruthenium), two deuterium atoms can be incorporated at the C1 position.

Catalyst SystemDeuterium SourceTarget PositionReference
Ruthenium on Carbon (Ru/C)D₂O / H₂α-position to hydroxyl group researchgate.net, jst.go.jp
Iridium(III)-bipyridonateD₂Oα-position to hydroxyl group rsc.org
Iron Pincer ComplexD₂Oα-position (primary alcohols) rsc.org
Manganese Pincer ComplexD₂Oα and β positions (primary alcohols) rsc.org
Platinum on Carbon (Pt/C)D₂ / SolventCarbonyl reduction acs.org

This table presents examples of catalyst systems used for the deuteration of alcohols and polyols.

Achieving regioselectivity—the labeling of a specific position in a molecule—is paramount in the synthesis of compounds like this compound. The synthesis of D-dulcitol (also known as galactitol) starts from D-galactose. prepchem.com The structure of D-dulcitol is symmetrical, with the C1 and C6 positions being chemically equivalent primary alcohols.

The most direct pathway to this compound is through the reduction of the aldehyde group of D-galactose using a deuterium-donating reagent. The use of deuterated metal hydrides, such as sodium borodeuteride (NaBD₄), is a well-established method for the stereospecific reduction of aldehydes and ketones to their corresponding deuterated alcohols. In this case, the reduction of D-galactose with NaBD₄ would yield D-Sorbitol-1-d₁. To obtain this compound, one would typically start from a precursor with carbonyl groups at both ends or use a method that allows for deuteration at both C1 and C6 positions. However, given the common precursor is D-galactose prepchem.com, the target molecule is more accurately described as D-Galactitol-1,1-d₂.

Alternatively, regioselectivity in H/D exchange reactions can be controlled. Catalysts based on iron pincer complexes have shown high selectivity for the α-position of primary alcohols. rsc.org Furthermore, the use of protecting groups can prevent deuteration at specific hydroxyl groups, allowing for site-selective labeling in complex polyols like sugar derivatives. jst.go.jpresearchgate.net For D-dulcitol, protecting the secondary hydroxyl groups at C2, C3, C4, and C5 would leave the terminal C1 and C6 hydroxyls available for a subsequent oxidation and deuterative reduction step, ensuring deuterium incorporation only at the desired positions.

Enzymatic catalysis offers a "green chemistry" approach, providing high selectivity and efficiency under mild reaction conditions. mdpi.com Enzymes like alcohol dehydrogenases, which catalyze the reversible oxidation of alcohols to aldehydes or ketones, are potential candidates for synthesizing deuterated polyols. These reactions often utilize cofactors like NAD⁺/NADH. By using a deuterated cofactor (e.g., NADH-d) and the appropriate enzyme, a carbonyl precursor could be stereoselectively reduced to a deuterated alcohol.

While the direct enzymatic synthesis of this compound is not widely documented, the principles of biocatalysis support its feasibility. For instance, yeast species are known to produce dulcitol (B134913) from galactose through aerobic dissimilation. nih.gov It is conceivable that conducting this fermentation in a medium enriched with D₂O could lead to the incorporation of deuterium into the dulcitol product, although controlling the specific sites of labeling would be challenging. More controlled enzymatic approaches, such as using isolated aldose reductases in the presence of a deuterated nicotinamide (B372718) cofactor, could provide a more direct and selective route. medchemexpress.com The enzyme Candida antarctica Lipase B (CALB) has also demonstrated regioselectivity towards primary alcohols in polyol polymerizations, suggesting its potential utility in reactions involving polyols. acs.org

Regioselective and Stereoselective Deuterium Labeling Pathways

Precursor Design and Reaction Kinetics in this compound Synthesis

The logical precursor for the synthesis of this compound is D-galactose, which is a readily available aldohexose sugar. selleckchem.com The synthesis involves the reduction of the C1 aldehyde group. prepchem.commedkoo.com

The kinetics of deuteration reactions are significantly influenced by the kinetic isotope effect (KIE). libretexts.org The bond dissociation energy for a carbon-deuterium (C-D) bond is greater than that of a carbon-hydrogen (C-H) bond by about 5 kJ/mol. libretexts.org Consequently, if the breaking of this bond is part of the rate-determining step of a reaction, the reaction will proceed more slowly for the deuterated compound. libretexts.orgkit.edu In the context of H/D exchange reactions, this equilibrium process requires optimization of conditions such as temperature, pressure, and reaction time to achieve high levels of deuterium incorporation. acs.orgnih.gov For reduction reactions using deuterated reagents, the kinetics are generally similar to their protio-counterparts, but the KIE can still be a factor in competitive reactions or complex mechanisms.

Purification and Isolation Protocols for High-Purity this compound

Following synthesis, the isolation and purification of this compound are critical to remove unreacted starting materials, catalysts, and any non-deuterated or partially deuterated side products. Given that D-dulcitol is a solid, water-soluble polyol, standard purification techniques are applicable. medkoo.com

Recrystallization: This is a common method for purifying solid organic compounds. By dissolving the crude product in a suitable hot solvent (or solvent mixture) and allowing it to cool slowly, high-purity crystals of this compound can be obtained, leaving impurities in the mother liquor.

Chromatography: Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For polyols, techniques like liquid chromatography with a silica (B1680970) gel or a specialized stationary phase (e.g., SiELC SHARC 1) can be effective. nih.gov

Catalyst Removal: If a heterogeneous catalyst like Ru/C is used, it can be easily removed by simple filtration after the reaction is complete. Homogeneous catalysts may require removal via chromatographic methods or extraction.

Solvent Removal: After purification, any remaining solvents are typically removed under reduced pressure using a rotary evaporator, followed by drying under a high vacuum to yield the final, pure product.

Isotopic Enrichment and Purity Assessment of this compound (referencing analytical methods)

Determining the isotopic enrichment and chemical purity is a final, essential step. This ensures that the deuterium atoms are present in the correct location and at a high percentage, and that the compound is free from other chemical contaminants. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is typically employed. rsc.orgrsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the mass-to-charge ratio of the molecule with high precision. rsc.org This allows for the confirmation of the molecular formula and the calculation of the isotopic enrichment by analyzing the distribution of isotopologues (molecules that differ only in their isotopic composition). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for confirming the site of deuteration. rsc.orgrsc.org

¹H NMR: In the ¹H NMR spectrum of this compound, the signal corresponding to the protons at the C1 position would be absent or significantly reduced in intensity, providing direct evidence of successful deuteration.

²H NMR: A ²H NMR spectrum would show a signal at the chemical shift corresponding to the C1 position, confirming the presence and chemical environment of the deuterium atoms.

¹³C NMR: The ¹³C NMR spectrum is also affected by deuteration. The carbon atom bonded to deuterium (C1) will show a characteristic multiplet due to C-D coupling and will experience an isotopic shift, moving slightly upfield compared to the non-deuterated analogue. researchgate.net

The combination of these techniques provides a comprehensive evaluation of the final product's structural integrity and isotopic purity. rsc.orgrsc.org

Analytical MethodInformation ProvidedReference
High-Resolution Mass Spectrometry (HR-MS)Confirms molecular weight, calculates overall isotopic enrichment by analyzing isotopologue distribution. rsc.org, researchgate.net
¹H NMR SpectroscopyConfirms the absence or reduction of proton signals at the site of deuteration (C1). rsc.org, rsc.org
²H NMR SpectroscopyConfirms the presence and chemical environment of deuterium atoms at the C1 position. researchgate.net
¹³C NMR SpectroscopyShows splitting of the C1 signal due to C-D coupling and an isotopic upfield shift, confirming the location of the label. researchgate.net

This table summarizes the primary analytical methods for assessing the isotopic enrichment and purity of this compound.

Advanced Spectroscopic and Chromatographic Characterization of D Dulcitol 1,1 D2

Mass Spectrometry for Quantitative and Qualitative Analysis of D-Dulcitol-1,1'-d2

Mass spectrometry (MS) stands as a cornerstone for the analysis of this compound, offering unparalleled sensitivity and specificity. Its application ranges from confirming the isotopic enrichment to its use as an internal standard in complex biological matrices.

This compound as a Stable Isotope Internal Standard in Mass Spectrometry-Based Assays

Stable isotope-labeled compounds are the gold standard for internal standards in quantitative mass spectrometry. clearsynth.comthermofisher.comlgcstandards.com this compound, also known as [1,1-2H2]Galactitol, serves as an ideal internal standard for the quantification of its unlabeled counterpart, galactitol (dulcitol). nih.gov The key advantage of using a stable isotope-labeled internal standard is that it shares nearly identical physicochemical properties with the analyte of interest. chromatographyonline.combiopharmaservices.com This ensures that it behaves similarly during sample preparation, extraction, chromatography, and ionization, effectively compensating for matrix effects and variations in the analytical process. clearsynth.comnebiolab.com

The use of deuterated standards like this compound significantly improves the accuracy and precision of quantitative analyses. lcms.czchromatographyonline.com By adding a known amount of this compound to a sample, the ratio of the analyte's response to the internal standard's response can be used to determine the analyte's concentration, mitigating errors from sample loss or instrument variability. chromatographyonline.comchromforum.org This isotope dilution mass spectrometry (IDMS) approach is crucial for applications such as the prenatal diagnosis of galactosemia, where accurate measurement of galactitol in amniotic fluid is required. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies for this compound

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the analysis of polar compounds like polyols. However, the analysis of underivatized polyols by LC-MS can be challenging due to their high polarity, which often results in poor retention on conventional reversed-phase columns and low sensitivity. canterbury.ac.nz While methods for analyzing sugars and polyols by LC-MS exist, they often require specialized columns like hydrophilic interaction liquid chromatography (HILIC) or face interference from complex sample matrices. chromforum.org

For quantitative bioanalysis using LC-MS/MS, stable isotopically labeled internal standards are considered the most appropriate choice to ensure accuracy and reliability. biopharmaservices.com The development of LC-MS/MS methods for compounds like this compound often involves careful optimization of chromatographic separation and mass spectrometric detection parameters. unibo.it The use of deuterated analogues as internal standards is a well-established practice to resolve issues of quantitative accuracy in complex matrices. lcms.cz While direct analysis of this compound is possible, derivatization can sometimes be employed to improve chromatographic behavior and ionization efficiency.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Deuterated Polyols

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and thermally stable compounds. usra.edu For non-volatile compounds like polyols, derivatization is a necessary step to increase their volatility for GC analysis. researchgate.net Common derivatization methods for polyols include silylation, which replaces the active hydrogen atoms of the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, or acetylation. researchgate.netnih.gov

A stable isotope dilution assay using GC-MS has been developed for galactitol in amniotic fluid, utilizing [1,1-2H2]Galactitol (this compound) as the internal standard. nih.gov In this method, the polyols are converted to their hexaacetate derivatives before analysis. nih.gov The identity of deuterated polyols can be confirmed by GC-MS analysis. researchgate.net The derivatized compounds are then separated on a GC column and detected by a mass spectrometer, which can distinguish between the deuterated standard and the native analyte based on their mass-to-charge ratio. researchgate.net This approach allows for sensitive and accurate quantification of polyols in biological samples. researchgate.net

Table 1: GC-MS Derivatization Approaches for Polyols

Derivatization MethodReagentPurposeReference
SilylationN-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Increases volatility for GC analysis by replacing active hydrogens with TMS groups. nih.gov
AcetylationAcetic AnhydrideForms acetate (B1210297) esters to increase volatility. nih.gov
Cyclic Boronate FormationFerroceneboronic AcidCreates derivatives with characteristic mass spectra for identification. tcichemicals.com

Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis and Quantitative Precision

Tandem mass spectrometry (MS/MS) provides an additional layer of specificity and is crucial for the accurate quantification of analytes in complex mixtures. fao.org In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of derivatized this compound) is selected and fragmented to produce characteristic product ions. biorxiv.org This process, known as collision-induced dissociation (CID), results in a fragmentation pattern that can be used for structural confirmation and to develop highly selective quantitative methods. stackexchange.com

The use of this compound as an internal standard in MS/MS assays, particularly in multiple reaction monitoring (MRM) mode, significantly enhances quantitative precision. unibo.itnih.gov By monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard, chemical noise is reduced, and the signal-to-noise ratio is improved. nih.gov While tandem mass spectrometry data for the unlabeled dulcitol (B134913) is available, specific fragmentation analysis of this compound would be necessary to select the optimal transitions for quantitative assays. scientificlabs.com The stability of the deuterium (B1214612) label during ionization and fragmentation is a critical consideration, as any H/D exchange could compromise the accuracy of the measurement. scispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isotopic Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of molecules and for determining the position and extent of isotopic labeling.

Deuterium NMR (2H NMR) of this compound: Chemical Shift and Coupling Analysis

Deuterium (²H) NMR spectroscopy is a direct method to observe the deuterium nuclei in a molecule, providing valuable information about the site of deuteration. magritek.com The chemical shift range in ²H NMR is similar to that of proton (¹H) NMR. magritek.comillinois.edu For this compound, the ²H NMR spectrum would be expected to show a signal corresponding to the deuterium atoms at the C1 and C1' positions.

The chemical shifts in ²H NMR are nearly identical to the ¹H chemical shifts of the protons in the same chemical environment. illinois.edublogspot.com Therefore, the chemical shift of the deuterium signal in this compound would be very close to the chemical shift of the C1 and C1' protons in unlabeled D-Dulcitol. The multiplicity of the deuterium signal is determined by the coupling to neighboring protons. Since deuterium has a spin I=1, it will couple to adjacent protons, and this coupling can be observed in the ²H NMR spectrum. Conversely, in the ¹H NMR spectrum, the signal of any residual proton at the C1 position would appear as a triplet due to coupling with the deuterium nucleus. magritek.com The ²H NMR spectrum is crucial for verifying the successful and specific incorporation of deuterium at the intended positions and for assessing the isotopic purity of the compound. magritek.com

Table 2: General Properties of Deuterium NMR for Compound Characterization

ParameterDescriptionSignificance for this compoundReference
Chemical Shift (δ)Indicates the chemical environment of the deuterium nucleus.Confirms the location of deuterium at the C1 and C1' positions. The value is similar to the corresponding proton chemical shift. illinois.edublogspot.com
Coupling Constant (J)Measures the interaction between adjacent nuclei.Provides information about the connectivity of atoms. Coupling between deuterium and adjacent protons can be observed. magritek.com
Signal MultiplicityThe splitting pattern of a signal due to coupling with neighboring nuclei.A residual proton at the C1 position would appear as a triplet in the ¹H NMR spectrum due to coupling with one deuterium (I=1). magritek.com
Isotopic PurityThe percentage of molecules that are labeled with the isotope.Can be assessed by comparing the integral of the deuterium signal to that of a known standard or to residual proton signals. magritek.com

Proton NMR (1H NMR) Applications with Deuterated Solvents in D-Dulcitol Research

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary technique for the structural analysis of organic molecules. The use of deuterated solvents is standard practice in ¹H NMR to prevent the large signal from the solvent's protons from obscuring the signals of the analyte. simsonpharma.comtcichemicals.com Common deuterated solvents include deuterium oxide (D₂O), deuterated chloroform (B151607) (CDCl₃), and dimethyl sulfoxide-d₆ (DMSO-d₆). simsonpharma.comstanford.edu For a polar polyol like D-Dulcitol, D₂O is a typical solvent of choice.

In the case of this compound, ¹H NMR provides definitive evidence of deuterium incorporation at the C-1 position. The spectrum of unlabeled D-Dulcitol (also known as galactitol) is complex due to the molecule's symmetry, which leads to overlapping signals for the chemically equivalent protons (H-1/H-6, H-2/H-5, H-3/H-4). researchgate.net The protons on C-1 and C-6 (H-1/H-6) typically appear as a doublet of doublets, coupled to the geminal proton on the same carbon and the vicinal proton on C-2.

Upon deuteration at the C-1 and C-1' (equivalent to C-6) positions, the following changes are expected in the ¹H NMR spectrum:

Disappearance of H-1/H-6 Signals: The most direct evidence of successful deuteration is the absence of the proton signals corresponding to the H-1 and H-6 positions.

Simplification of H-2/H-5 Signals: The signal for the protons at the C-2 and C-5 positions, which would be coupled to H-1 and H-6 in the unlabeled compound, will simplify. The coupling from the now-absent protons is removed, resulting in a less complex multiplet.

The chemical shifts of the remaining protons (H-2/H-5, H-3/H-4) are not expected to change significantly, although minor shifts can occur due to isotopic effects. nih.gov The use of a deuterated solvent like D₂O also results in the exchange of the hydroxyl (-OH) protons with deuterium, causing their signals to disappear from the spectrum. washington.edu

Table 1: Comparison of Expected ¹H NMR Signals for D-Dulcitol and this compound in D₂O

Proton AssignmentExpected Chemical Shift (ppm) for D-Dulcitol chemicalbook.comExpected Observation for this compound
H-1, H-6~3.70Signal absent due to deuteration
H-2, H-5~3.68Signal present, simplified splitting pattern
H-3, H-4~3.98Signal present, largely unchanged
-OHNot observedNot observed (exchanged with D₂O)
Note: Chemical shifts are approximate and can vary based on concentration, temperature, and pH.

Carbon-13 NMR (¹³C NMR) Studies of Isotopic Effects and Molecular Conformation

Carbon-13 NMR spectroscopy provides information on the carbon framework of a molecule. savemyexams.com In ¹³C NMR spectra, each non-equivalent carbon atom typically gives rise to a distinct signal, making it a powerful tool for determining the number of unique carbon environments. chemguide.co.uk

For this compound, ¹³C NMR is used to confirm the position of the deuterium labels and to study isotopic effects on the carbon chemical shifts. The substitution of a proton with a deuterium atom is known to cause small but measurable changes in the chemical shifts of the attached carbon and, to a lesser extent, adjacent carbons. This is known as the deuterium isotope effect.

Key observations in the ¹³C NMR spectrum of this compound include:

Primary Isotope Effect: The signal for the deuterated carbon (C-1 and C-6) is expected to shift upfield (to a lower ppm value) by approximately 0.3-0.5 ppm per deuterium atom. Furthermore, the signal will exhibit splitting due to one-bond ¹³C-¹D coupling, typically appearing as a triplet (1:1:1 intensity ratio) because deuterium has a spin quantum number of I=1. stanford.edu

Secondary Isotope Effect: The signal for the adjacent carbons (C-2 and C-5) may also show a smaller upfield shift (typically <0.1 ppm). nd.edu

Conformational Analysis: ¹³C chemical shifts are sensitive to the molecule's conformation. scispace.com By comparing the observed shifts with those predicted for different conformations (e.g., planar zigzag vs. bent-chain), insights into the preferred solution-state structure of the deuterated polyol can be gained. The electronegativity of substituents affects carbon chemical shifts; more electronegative groups cause a downfield shift. libretexts.org

Table 2: Expected ¹³C NMR Chemical Shifts and Isotopic Effects for this compound

Carbon AssignmentTypical Chemical Shift (ppm) for D-DulcitolExpected Observation for this compound
C-1, C-6~64 ppmUpfield shift; signal appears as a triplet due to C-D coupling.
C-2, C-5~71 ppmMinor upfield shift may be observed.
C-3, C-4~72 ppmMinimal to no change expected.
Note: Values are illustrative and based on general principles of ¹³C NMR and isotopic substitution. olemiss.edu

Multidimensional NMR Techniques for this compound Structural Confirmation

While 1D NMR provides essential information, complex molecules with overlapping signals, like polyols, often require multidimensional NMR techniques for unambiguous structural confirmation. omicsonline.orgweebly.com These experiments correlate signals from different nuclei, providing connectivity information. numberanalytics.com

COSY (Correlation Spectroscopy): This homonuclear technique correlates protons that are coupled to each other, typically through two or three bonds. researchgate.net In a COSY spectrum of this compound, a cross-peak would be observed between the signals for H-2/H-5 and H-3/H-4, confirming their connectivity. Crucially, the absence of a cross-peak between the H-2/H-5 signal and any H-1/H-6 signal would further confirm the deuteration at the C-1/C-6 positions. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear 2D experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). pressbooks.pub An HSQC spectrum of this compound would show correlation peaks for C-2/C-5 with H-2/H-5 and for C-3/C-4 with H-3/H-4. The C-1/C-6 carbon signal would show no correlation in a standard ¹H-¹³C HSQC spectrum, providing definitive proof of deuteration at this position.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically two or three bonds). ipb.pt It can be used to piece together the carbon skeleton by, for example, showing a correlation from the H-2 protons to both the C-1 and C-3 carbons.

These advanced techniques, used in combination, allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the molecular structure and the specific location of the isotopic labels in this compound. ipb.pt

Advanced Chromatographic Separation Techniques for this compound

Chromatography is essential for verifying the purity of this compound and for isolating it from reaction mixtures or biological matrices. Due to the high polarity and lack of a strong UV chromophore in polyols, specialized chromatographic methods are often required.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of non-volatile compounds like D-Dulcitol. sielc.com The choice between analytical and preparative HPLC depends on the goal: analytical HPLC is used for identification and quantification, while preparative HPLC is used to isolate and purify larger quantities of the compound. hplcvials.comthermofisher.com

For polyols, common HPLC modes include:

Reversed-Phase (RP) HPLC: While challenging due to the high polarity of dulcitol, RP-HPLC can be used with highly aqueous mobile phases. Columns like C18 are used, but retention is often minimal. researchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for separating very polar compounds. It uses a polar stationary phase (like silica (B1680970) or an amide-bonded phase) and a mobile phase with a high percentage of a nonpolar organic solvent, such as acetonitrile. phenomenex.com

Ion-Exchange Chromatography: This method can be used to separate polyols, sometimes after forming charged complexes with borate.

Detection is a key challenge. Since dulcitol lacks a UV chromophore, a universal detector is required, such as:

Refractive Index (RI) Detector: Sensitive to changes in the mobile phase's refractive index as the analyte elutes. google.com

Evaporative Light Scattering Detector (ELSD): Nebulizes the eluent and measures the light scattered by the non-volatile analyte particles after solvent evaporation. google.com

Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) provides both separation and mass information, which is ideal for confirming the identity of the deuterated compound. chromatographyonline.com

Table 3: Example HPLC Method for Analytical Separation of this compound

ParameterCondition
Column HILIC (e.g., Amide-bonded silica, 150 x 4.6 mm) phenomenex.com
Mobile Phase Acetonitrile/Water gradient
Flow Rate ~1.0 mL/min
Column Temperature ~30-40 °C google.com
Detector ELSD or RI Detector google.com
Injection Volume 5-20 µL (Analytical) hplcvials.com

Derivatization Strategies for Enhanced Chromatographic Resolution of Deuterated Dulcitol

To overcome the challenges of separating and detecting underivatized polyols, derivatization is a common strategy. semanticscholar.orgntnu.no This involves chemically modifying the analyte to improve its chromatographic properties or detectability. greyhoundchrom.com

Common derivatization approaches for polyols include:

Silylation: Reacting the hydroxyl groups with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA) to form trimethylsilyl (TMS) ethers. This increases the volatility of the compound, making it suitable for Gas Chromatography (GC) analysis. nih.govoup.com

Acetylation: Converting the hydroxyl groups to acetate esters using reagents like acetic anhydride. This also increases volatility for GC.

Benzoylation: Reacting with benzoyl chloride to attach a benzoyl group, which is a strong UV chromophore. This makes the derivative easily detectable by UV detectors in HPLC. researchgate.net

Fluorescent Tagging: Using reagents like dansyl chloride to attach a fluorescent tag, enabling highly sensitive fluorescence detection in HPLC. sigmaaldrich.com

Derivatization can significantly improve peak shape, enhance resolution between similar compounds, and dramatically lower detection limits. greyhoundchrom.comnih.gov The choice of derivatization agent depends on the analytical technique (GC or HPLC) and the desired sensitivity. researchgate.net

Table 4: Common Derivatization Reagents for Polyol Analysis

ReagentDerivative FormedAnalytical TechniquePurpose
BSTFATrimethylsilyl (TMS) etherGas Chromatography (GC)Increase volatility, improve peak shape. oup.com
Acetic AnhydrideAcetate esterGas Chromatography (GC)Increase volatility.
Benzoyl ChlorideBenzoate esterHPLC-UVIntroduce a UV chromophore for detection. researchgate.net
Dansyl ChlorideDansyl derivativeHPLC-FluorescenceIntroduce a fluorescent tag for high sensitivity. sigmaaldrich.com

Applications of D Dulcitol 1,1 D2 in Biochemical and Metabolic Research

Tracing Metabolic Flux and Pathway Intermediates with D-Dulcitol-1,1'-d2

Metabolic flux analysis (MFA) is a technique used to quantify the rates of metabolic reactions within a biological system. asm.orgresearchgate.net By introducing an isotopically labeled substrate, such as this compound, researchers can track the incorporation of the isotope into downstream metabolites. This provides a detailed map of metabolic pathway activity. asm.orgbitesizebio.com

Isotopic labeling is a fundamental technique for unraveling the complexities of metabolic pathways. snmjournals.orgspringernature.com In the context of galactose metabolism, stable isotope tracers are employed to follow the conversion of galactose into various intermediates. d-nb.info The body can endogenously produce galactose, and isotopic labeling has been instrumental in quantifying this production. mdpi.com The primary route for galactose metabolism is the Leloir pathway, which converts galactose into glucose-1-phosphate. vulcanchem.com

The use of isotopically labeled compounds, such as ¹³C-galactose, allows for the investigation of metabolic partitioning under different physiological conditions, like exercise. polimi.it While direct studies extensively detailing the use of this compound are not prevalent, the principles of isotopic tracing establish its utility. As the reduction product of galactose, this compound can be used to trace the flow of metabolites through alternative pathways, such as the polyol pathway, especially in conditions where the Leloir pathway may be compromised.

Hypothetical Metabolic Flux Analysis Data

Table 1: Hypothetical metabolic flux distribution in cells incubated with labeled galactose, demonstrating the principle of tracing metabolic pathways. Fluxes are normalized to the galactose uptake rate.
Metabolic PathwayRelative Flux (Control Cells)Relative Flux (Galactosemia Model)
Galactose Uptake100100
Leloir Pathway955
Polyol Pathway (to Dulcitol)595
Glycolysis8010

The polyol pathway involves the reduction of an aldose sugar to a polyol (sugar alcohol), followed by the oxidation of the polyol to a ketose. In this pathway, aldose reductase catalyzes the conversion of galactose to galactitol (dulcitol). nih.gov Under hyperglycemic conditions, the flux through the polyol pathway can increase significantly. nih.govnih.gov The accumulation of sorbitol, derived from glucose, and dulcitol (B134913), from galactose, is implicated in diabetic complications.

Deuterated tracers like this compound are invaluable for studying the kinetics and regulation of the polyol pathway. snmjournals.orgnih.gov By monitoring the appearance of deuterium (B1214612) in downstream metabolites, researchers can quantify the flux through this pathway and understand how it is affected by various physiological and pathological states. researchgate.net For example, studies using isotopically labeled fructose (B13574) have demonstrated the involvement of the polyol pathway in cancer cell metabolism. snmjournals.org The use of deuterated dulcitol allows for precise tracing without the concerns associated with radioactive isotopes. bitesizebio.comnih.gov

Elucidation of Galactose Metabolism Pathways Utilizing Isotopic Labeling

Enzymatic Reaction Mechanism Elucidation Using this compound as a Substrate

The study of enzyme mechanisms often relies on the use of isotopically labeled substrates to probe the transition state of a reaction. nih.govnih.gov this compound is an ideal substrate for investigating enzymes that act on galactitol, such as galactitol dehydrogenase.

A kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org Measuring KIEs provides insight into the rate-limiting steps of an enzymatic reaction. nih.govnih.gov For dehydrogenase reactions, substituting a hydrogen atom with deuterium at the position of bond cleavage can significantly slow down the reaction rate if C-H bond breaking is part of the rate-determining step. nih.govisowater.com

Galactitol dehydrogenase (EC 1.1.1.16) catalyzes the oxidation of galactitol to D-tagatose, using NAD+ as a cofactor. nih.gov By using this compound as a substrate, researchers can measure the primary deuterium KIE for this reaction. A significant KIE (kH/kD > 1) would indicate that the abstraction of a hydride from C-1 of galactitol is a rate-limiting or partially rate-limiting step in the catalytic mechanism. Studies on other alcohol dehydrogenases have demonstrated the power of this approach in elucidating their mechanisms. mdpi.comnih.gov For instance, studies with galactose oxidase using deuterated galactose revealed a large KIE, suggesting that hydrogen atom abstraction is the rate-determining step. nih.goveurisotop.com

Illustrative Kinetic Isotope Effect Data

Table 2: Representative kinetic isotope effect (KIE) data for a hypothetical dehydrogenase reaction, illustrating the impact of deuterium substitution on reaction rates.
SubstrateVmax (µmol/min/mg)Km (mM)Vmax/Km (µmol/min/mg/mM)Kinetic Isotope Effect (DV)
D-Dulcitol15.02.56.02.5
This compound6.02.42.5

Enzymes are highly stereospecific, and understanding the stereochemical course of a reaction is crucial for elucidating its mechanism. oup.com Isotopic labeling, particularly with deuterium, is a powerful tool for stereochemical analysis. nih.govnih.gov By using a stereospecifically labeled substrate like this compound, the fate of the deuterium atoms can be tracked in the product, revealing the stereochemistry of the enzymatic transformation.

For example, in the oxidation of this compound by galactitol dehydrogenase, the analysis of the resulting D-tagatose can determine whether the reaction proceeds with a specific stereochemical preference. Techniques like NMR spectroscopy can be used to determine the position and stereochemistry of the deuterium atoms in the product. psu.eduasm.org This approach has been successfully used to determine the stereochemical course of various enzymatic reactions, including those catalyzed by dehydrogenases and other oxidoreductases. nih.govchembk.com

Kinetic Isotope Effects in Galactitol Dehydrogenase Activity

Biosynthesis Research: Probing Precursor Incorporation and Pathway Derivations

The study of how organisms synthesize complex molecules is a cornerstone of biochemistry. d-nb.infonih.gov Isotopic labeling is a fundamental methodology in this field, allowing researchers to trace the incorporation of labeled precursors into final products. nih.govpnas.org this compound can be used as a tracer to investigate biosynthetic pathways that may utilize dulcitol or its derivatives as intermediates.

By administering this compound to an organism or cell culture, scientists can use techniques like mass spectrometry and NMR to detect the presence and location of deuterium in synthesized metabolites. nih.gov This provides direct evidence for the role of dulcitol as a precursor and helps to map out the steps of the biosynthetic pathway. nih.gov This method is particularly valuable for discovering novel pathways or for understanding how pathways are regulated under different conditions. d-nb.info The use of stable isotopes like deuterium offers a safe and effective way to conduct these in vivo and in vitro studies. bitesizebio.comnih.gov

Deuterium Labeling for Protein-Ligand Interaction Studies and Structural Biology (General Principles)

The strategic replacement of hydrogen with its stable, non-radioactive isotope deuterium (²H) is a cornerstone technique in modern biochemical and structural biology research. creativebiomart.net this compound, a deuterated isotopologue of the naturally occurring sugar alcohol D-Dulcitol (galactitol), serves as a powerful probe for elucidating the intricate details of protein-ligand interactions at an atomic level. The subtle increase in mass and different nuclear magnetic properties conferred by deuterium, without significantly altering the molecule's chemical properties, enables researchers to overcome analytical challenges inherent in studying dynamic biological systems. silantes.com These isotopic labels act as molecular tags, allowing for precise tracking and analysis using sophisticated techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, neutron crystallography, and mass spectrometry. creativebiomart.netsilantes.com

The primary advantage of using a deuterated ligand such as this compound is the ability to distinguish the ligand's signals from the overwhelming background signals of a complex biological environment, particularly those from the protein target itself or the aqueous solvent. This selective "visibility" is crucial for mapping binding interfaces, characterizing conformational changes upon binding, and understanding the energetics and dynamics that govern molecular recognition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier technique for studying protein-ligand interactions in solution, providing information on structure, dynamics, and binding affinity. However, the complexity of NMR spectra increases dramatically with the size of the protein. Deuteration is a key strategy to simplify these spectra and extend the size limits of proteins amenable to NMR analysis. nih.govutoronto.ca

When studying a complex, either the protein or the ligand can be isotopically labeled. In the context of this compound, labeling the ligand is highly advantageous.

Observing the Ligand: In ligand-based NMR methods like Saturation Transfer Difference (STD) NMR, signals from the ligand are observed. When a deuterated ligand is used in a protonated environment, its signals are distinct and can be more easily tracked upon binding to a large, unlabeled protein.

Observing the Protein: Conversely, if the protein is uniformly deuterated, the complex becomes "NMR-invisible" except for the protonated ligand. This approach dramatically simplifies the spectrum, allowing for the unambiguous detection of the ligand's proton signals when it is bound to the protein. biorxiv.org This allows for the extraction of the ligand's chemical shifts in the bound state, providing rich information on its interaction with the protein. biorxiv.org

Chemical Shift Perturbation (CSP): Binding of a ligand like this compound to a protein causes changes in the chemical environment of nuclei near the binding site. These changes are observed as chemical shift perturbations in the NMR spectrum. By monitoring these shifts in ¹⁵N-labeled proteins, researchers can map the ligand-binding site on the protein's surface. researchmap.jpacs.org

Labeling StrategyDescriptionKey Application
Ligand Deuteration The small molecule ligand (e.g., this compound) is deuterated, while the protein is protonated.Simplifies the ligand's spectrum and reduces overlap, making it easier to observe ligand-based effects like transferred NOE (trNOE).
Protein Deuteration The protein is uniformly deuterated, while the ligand is protonated.Reduces the protein's signal complexity, allowing for clear observation of the bound ligand's proton signals and intermolecular NOEs. biorxiv.org
Selective Labeling Specific amino acids in the protein or specific positions on the ligand are isotopically labeled.Focuses the analysis on key regions, such as the active site, to study specific interactions in detail. nih.gov

Neutron Crystallography

While X-ray crystallography is a powerhouse for determining the 3D structures of proteins, it is largely insensitive to the position of hydrogen atoms. Neutron crystallography overcomes this limitation because neutrons scatter from atomic nuclei, making them highly effective at visualizing both hydrogen and its heavier isotope, deuterium. cea.frportlandpress.com This capability is critical for understanding protein-ligand interactions, which are heavily dependent on hydrogen bonds and water-mediated contacts. cea.fr

By using a fully deuterated ligand, such as a deuterated sugar, in complex with a deuterated protein, researchers can obtain an exceptionally detailed view of the binding interface. univ-grenoble-alpes.frglycopedia.eu This approach allows for the direct visualization of:

Hydrogen-Bonding Networks: The precise geometry and length of hydrogen bonds between the ligand and protein can be determined, revealing key interactions that contribute to binding affinity and specificity. univ-grenoble-alpes.fr

Protonation States: The charged states of acidic and basic amino acid residues (e.g., Histidine, Aspartic acid, Glutamic acid) in the active site can be unambiguously assigned. This information is fundamental to understanding enzymatic mechanisms.

Role of Water Molecules: The orientation and interactions of ordered water molecules at the binding interface can be clearly defined, elucidating their role in mediating protein-ligand recognition. univ-grenoble-alpes.fr

FeatureX-ray CrystallographyNeutron Crystallography
Radiation Source X-raysNeutrons
Scattering Source Electron CloudsAtomic Nuclei
Hydrogen/Deuterium Visibility Very poor; positions are typically inferred.Excellent; positions can be directly determined. cea.fr
Radiation Damage Can cause significant damage to the sample.Non-destructive probe, causing virtually no radiation damage. portlandpress.com
Typical Use Case Determining the overall fold and heavy atom positions.Determining protonation states, H-bond networks, and water orientations. cea.fruniv-grenoble-alpes.fr

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio of ions and is a highly sensitive analytical technique for studying proteins. In the context of protein-ligand interactions, Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful method. nih.govtandfonline.com In a typical HDX-MS experiment, a protein is incubated in a deuterated solvent (D₂O), causing its backbone amide hydrogens to exchange with deuterium. When a ligand binds, it can protect regions of the protein from this exchange. By digesting the protein and analyzing the mass of the resulting peptides, researchers can identify regions where deuterium uptake was reduced, thereby mapping the ligand interaction site and any resulting conformational changes. nih.govacs.org

While HDX-MS traditionally involves labeling the protein with deuterium from the solvent, the use of isotopically labeled ligands also plays a role in MS-based approaches, primarily for unambiguous identification and quantification of the ligand within complex mixtures or to trace its metabolic fate. silantes.comjst.go.jp

Theoretical and Computational Investigations of D Dulcitol 1,1 D2

Molecular Modeling and Dynamics Simulations of Deuterated Polyols

Molecular modeling and, in particular, molecular dynamics (MD) simulations, are indispensable tools for exploring the conformational landscape and dynamic behavior of polyols like D-Dulcitol-1,1'-d2. mdpi.com These simulations model the interactions between atoms over time, providing a detailed picture of molecular motion and stability.

For acyclic sugar alcohols (alditols), the molecular conformation is largely determined by the rotation around the carbon-carbon bonds of the backbone. MD simulations on related polyols such as ribitol, D-arabitol, and xylitol (B92547) have shown that these molecules are not static but exist as an ensemble of rapidly interconverting conformers. mdpi.comresearchgate.netnih.gov The simulations reveal frequent conformational transitions, with backbone torsion angles fluctuating between extended (180°) and bent (±60°) states. mdpi.comnih.gov The flexibility and conformational preferences are highly dependent on the stereochemistry of the hydroxyl groups, which dictates the potential for forming stabilizing intramolecular hydrogen bonds. mdpi.comresearchgate.netnih.gov

In the case of this compound, MD simulations can elucidate several key aspects:

Conformational Preferences: By calculating the potential energy surface as a function of dihedral angles, simulations can identify the most stable conformers (e.g., bent, sickle, or extended forms) and the energy barriers between them.

Hydrogen Bonding: Intramolecular hydrogen bonds play a critical role in stabilizing specific conformations of polyols. mdpi.com Simulations can map the network of these hydrogen bonds, quantifying their occurrence, lifetimes, and geometry. This is crucial for understanding how this compound interacts with itself and with solvent molecules. nih.gov Studies on similar molecules show that specific hydroxyl groups act preferentially as hydrogen bond donors or acceptors, a pattern determined by the molecule's stereochemistry. mdpi.com

The table below summarizes typical parameters investigated in MD simulations of acyclic polyols and their relevance to this compound.

ParameterTypical Observation in Polyol SimulationsRelevance to this compound
Backbone Torsion Angles (φ) Frequent transitions between 180° and ±60°, indicating high flexibility. mdpi.comresearchgate.netPredicts the dominant shapes (extended vs. bent) and the dynamic nature of the dulcitol (B134913) backbone.
Intramolecular Hydrogen Bonds Specific, transient H-bonds form between hydroxyl groups, stabilizing certain conformers. mdpi.comDetermines the conformational stability and influences solubility and interactions with biological macromolecules.
End-to-End Distance Fluctuations in the distance between C1 and C6 reflect the transition between extended and bent forms. mdpi.comQuantifies the overall flexibility and compactness of the molecule in solution.
Solvent Interactions The first hydration shell shows well-defined structure, with water molecules forming hydrogen bonds with the polyol's hydroxyl groups. acs.orgExplains the hydrophilic nature of this compound and is critical for understanding its behavior in aqueous environments.

Quantum Chemical Calculations of Isotopic Effects on Molecular Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for quantifying the effects of isotopic substitution on molecular properties and reactivity. acs.orgmdpi.com The primary difference between hydrogen and deuterium (B1214612) is mass, which leads to a lower zero-point vibrational energy (ZPVE) for C-D bonds compared to C-H bonds. This seemingly small difference has measurable consequences.

Molecular Properties:

Vibrational Frequencies: DFT calculations can accurately predict the vibrational spectra (IR and Raman) of this compound. The C-D stretching and bending frequencies are significantly lower than the corresponding C-H frequencies, providing a clear spectroscopic signature of deuteration.

NMR Isotope Shifts: The substitution of H with D causes small but detectable changes in the NMR chemical shifts of nearby nuclei, known as deuterium isotope shifts (DIS). mdpi.com These shifts arise from changes in the vibrationally averaged molecular geometry and electric field gradients. For this compound, the 13C nucleus at the C1 position and the adjacent C2 nucleus are expected to show the most significant isotope shifts. Quantum chemical methods can calculate these shifts, aiding in the interpretation of complex NMR spectra. mdpi.comacs.org

Reactivity (Kinetic Isotope Effect): The kinetic isotope effect (KIE), the ratio of reaction rates for the light (H) and heavy (D) isotopologues (kH/kD), is a powerful tool for elucidating reaction mechanisms. If the C-H bond at the C1 position is broken or formed in the rate-determining step of a reaction involving dulcitol, substituting it with a C-D bond will alter the reaction rate.

A primary KIE (typically kH/kD > 1) is observed when the C-D bond is cleaved in the rate-determining step. This is because the C-D bond has a lower ZPVE and requires more energy to break.

A secondary KIE (kH/kD ≠ 1) can occur when the C-D bond is not broken but is located near the reaction center.

Quantum chemical models, such as those employing ring polymer molecular dynamics (RPMD) or variational transition-state theory, can calculate theoretical KIE values for proposed reaction pathways. mit.edu For example, in the catalytic hydrodeoxygenation of polyols, the absence of a significant primary KIE was used to disprove a direct C-O bond scission mechanism. acs.org For this compound, such calculations would be critical for understanding its metabolism or chemical degradation pathways.

The following table presents representative data on calculated deuterium isotope effects on 13C chemical shifts for related systems, illustrating the phenomena that would be studied for this compound.

Compound Type / NucleusIsotope Effect TypeIsotope-Induced Shift (ppm)
o-hydroxy acyl aromatics
C-OH1ΔC(OD)-0.15 to -0.25
C-C=O2ΔC(OD)-0.05 to -0.12
Dicarboxylic Acid Anions
C-COO⁻2ΔC(OD)~ -0.10
C=COO⁻3ΔC(OD)~ -0.04

Data derived from studies on model compounds illustrating typical deuterium-induced shifts. mdpi.com

Computational Approaches to Spectroscopic Data Prediction and Interpretation for this compound

Computational methods are vital for predicting spectroscopic data and interpreting experimental results for complex molecules like this compound. slu.se The combination of theoretical calculations and experimental spectroscopy provides a much more complete picture of molecular structure than either method alone. nih.gov

NMR Spectroscopy: DFT calculations are widely used to predict 1H and 13C NMR chemical shifts and spin-spin coupling constants. nih.gov For this compound, this has several applications:

Spectral Assignment: In a molecule with many similar chemical environments, such as a polyol, assigning each signal in the NMR spectrum to a specific atom can be challenging. researchgate.net Theoretical prediction of chemical shifts for a given conformation can provide the basis for an unambiguous assignment.

Conformational Analysis: Since NMR parameters are sensitive to the local geometry, one can calculate these parameters for various possible conformers of this compound. By comparing the Boltzmann-averaged calculated spectrum with the experimental one, the conformational population in solution can be determined.

Interpreting Deuteration Effects: Calculations can precisely predict the disappearance of the 1H signal at C1, the appearance of a 2H signal, and the subtle isotope shifts on neighboring 1H and 13C nuclei. acs.org This confirms the site of deuteration and helps to understand the electronic and geometric perturbations caused by the isotope. While calculated 13C chemical shifts correlate well with experimental values, systematic deviations of up to 10 ppm can occur, which must be considered during analysis. nih.gov

Vibrational Spectroscopy (IR/Raman): Quantum chemical calculations can compute the harmonic vibrational frequencies and intensities for this compound. These theoretical spectra are invaluable for:

Band Assignment: Assigning the numerous overlapping bands in the experimental IR or Raman spectrum to specific molecular motions (e.g., O-H stretch, C-C stretch, C-O-H bend).

Identifying the C-D Signature: Calculations would clearly show the C-D stretching and bending modes at lower frequencies (e.g., C-D stretch around 2100-2200 cm⁻¹ vs. C-H stretch around 2900-3000 cm⁻¹) compared to the non-deuterated molecule, confirming the isotopic substitution.

The table below shows a representative comparison of experimental versus computationally predicted 13C NMR chemical shifts for a related sugar, highlighting the typical accuracy of such methods.

Carbon Atom (α-D-Glucopyranose)Experimental Shift (ppm)Calculated Shift (ppm)Deviation (ppm)
C192.7102.3+9.6
C272.181.5+9.4
C373.584.1+10.6
C470.279.5+9.3
C572.182.3+10.2
C661.268.7+7.5

Data adapted from a study on D-glucopyranose, illustrating the general performance of DFT calculations for predicting 13C chemical shifts in carbohydrates. nih.gov

Force Field Development for Deuterated Carbohydrates and Sugar Alcohols

The accuracy of MD simulations (discussed in section 5.1) is entirely dependent on the quality of the underlying force field—a set of equations and parameters that describe the potential energy of the system. While several well-established force fields exist for biomolecules, such as CHARMM, AMBER/GLYCAM, GROMOS, and OPLS-AA, their application to deuterated carbohydrates requires careful consideration and often refinement. acs.orgresearchgate.net

Standard force fields are parameterized primarily for non-deuterated molecules using experimental and quantum chemical data. researchgate.net For this compound, specific parameters related to the deuterium atom must be developed and validated. This process involves:

Parameterization of Bonded Terms: The equilibrium bond length for C-D is slightly shorter than for C-H, and the force constant is different. These parameters, along with those for bond angles (e.g., D-C1-C2) and dihedral angles involving the deuterium atom, must be derived. This is typically done by fitting to high-level quantum chemical calculations on small model fragments (e.g., deuterated methanol (B129727) or ethane-1,2-diol).

Validation of Non-bonded Terms: The electrostatic (partial charges) and van der Waals parameters for the deuterium-bearing group may need adjustment. While deuterium and hydrogen have the same charge, the change in bond polarity and vibrational properties can lead to subtle differences in intermolecular interactions. The performance of existing carbohydrate force fields like GLYCAM and OPLS-AA-SEI, which have been specifically improved for sugars, would need to be benchmarked for deuterated species. acs.orgresearchgate.net

Polarization Effects: Many standard force fields use fixed atomic charges. However, carbohydrates are highly polar and their charge distribution can change significantly with conformation. Polarizable force fields, such as AMOEBA, which allow charges to fluctuate in response to the local electric field, are expected to provide a more accurate description of highly hydrophilic molecules like polyols and may be better suited for capturing the subtle electronic effects of deuteration. acs.org

The development of robust and validated force fields for deuterated carbohydrates is crucial for enabling accurate MD simulations that can reliably predict their dynamic behavior and interactions in complex biological systems.

The following table provides an overview of common force fields used for carbohydrate simulations.

Force FieldKey Features & StrengthsConsiderations for Deuterated Systems
AMBER/GLYCAM Specifically developed for carbohydrates; good representation of glycosidic linkages and hydroxyl group flexibility. acs.orgRequires specific parameterization for C-D bonds, angles, and dihedrals. Validation against experimental or quantum data is necessary.
OPLS-AA Well-parameterized for a wide range of organic molecules and liquids. Improved versions (OPLS-AA-SEI) show better performance for carbohydrates. researchgate.netLike AMBER, requires development of specific parameters for the deuterated moieties. The scaling factors for 1,5- and 1,6-interactions may need re-evaluation. researchgate.net
CHARMM Widely used for proteins and nucleic acids, with parameter sets available for carbohydrates (e.g., C35/C36). acs.orgParameters for deuterated species are not standard and must be carefully developed and tested.
GROMOS A united-atom force field (where nonpolar hydrogens are implicit) known for computational efficiency. researchgate.netExplicit parameterization for the C1-D group would be required, potentially within an all-atom extension of the force field.
AMOEBA A polarizable force field that explicitly accounts for induced dipoles, offering higher accuracy for polar systems. acs.orgParameterization is more complex but may capture the subtle electronic effects of deuteration more accurately than fixed-charge models.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for D-Dulcitol-1,1'-d2, and how do deuteration methods influence isotopic purity?

  • Methodological Answer : Synthesis typically involves catalytic deuteration of D-Dulcitol using deuterium gas (D₂) in the presence of platinum or palladium catalysts under controlled conditions (e.g., 60–80°C, 24–48 hours). Isotopic purity (≥98% deuterium incorporation) is validated via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For example, MS analysis of this compound should show a molecular ion peak at m/z 188.2 (vs. 186.2 for the non-deuterated form). NMR (¹H and ²H) confirms deuterium placement at the 1,1' positions, with reduced proton signals at δ 3.7–4.1 ppm .

Q. How should researchers characterize this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer :

  • NMR : Use deuterated solvents (e.g., D₂O) to avoid interference. ¹³C NMR can resolve isotopic shifts; for example, the C-1 carbon in this compound exhibits a downfield shift (~2–3 ppm) compared to the non-deuterated form .
  • MS : High-resolution MS (HRMS) in negative-ion mode confirms molecular formula (C₆H₁₂D₂O₆) and isotopic distribution.
  • HPLC : Reverse-phase chromatography with evaporative light scattering detection (ELSD) quantifies purity (>99%) and distinguishes residual non-deuterated impurities .

Q. What are the critical considerations for ensuring reproducibility in this compound synthesis?

  • Methodological Answer : Document reaction parameters rigorously (temperature, catalyst loading, reaction time) and validate isotopic purity across batches using standardized protocols. For example, inconsistencies in deuterium incorporation may arise from incomplete catalyst activation or moisture contamination. Include control experiments with non-deuterated D-Dulcitol to benchmark spectral data .

Advanced Research Questions

Q. How can researchers design metabolic tracing studies using this compound to investigate isotopic dilution effects in vivo?

  • Methodological Answer :

  • Experimental Design : Administer this compound to model organisms (e.g., rodents) and track deuterium enrichment in metabolic byproducts (e.g., via LC-MS/MS). Compare with non-deuterated controls to quantify isotopic dilution rates.
  • Data Analysis : Use kinetic modeling (e.g., compartmental analysis) to estimate turnover rates in target pathways (e.g., polyol metabolism). Address confounding factors like endogenous deuterium levels by pre-screening baseline samples .

Q. How can contradictory NMR data between deuterated and non-deuterated D-Dulcitol be resolved?

  • Methodological Answer : Contradictions often arise from solvent effects or residual protons in deuterated samples. For example, incomplete deuteration may leave trace ¹H signals at δ 3.8–4.0 ppm, mimicking impurities. Solutions include:

  • Dynamic NMR : Assess temperature-dependent line broadening to distinguish slow-exchange protons from static impurities.
  • ²H NMR : Directly observe deuterium environments, bypassing ¹H interference.
  • Control Experiments : Synthesize partially deuterated analogs (e.g., D-Dulcitol-1-d1) to isolate spectral contributions .

Q. What strategies optimize reaction conditions for high-yield deuteration of D-Dulcitol while minimizing side products?

  • Methodological Answer :

  • Catalyst Screening : Test transition metals (e.g., Pd/C vs. PtO₂) for selectivity. For instance, PtO₂ may reduce over-deuteration at non-target positions.
  • Solvent Optimization : Use anhydrous deuterated solvents (e.g., D₂O with 0.1% trifluoroacetic acid) to enhance proton exchange rates.
  • Kinetic Monitoring : Use in-situ FTIR to track deuterium uptake and terminate reactions at optimal conversion (e.g., 95% deuteration at 1,1' positions) .

Q. How do isotopic effects of this compound influence its physicochemical properties in aqueous solutions?

  • Methodological Answer : Deuteration alters hydrogen bonding and solubility. For example:

  • Solubility Testing : Compare saturation concentrations in H₂O vs. D₂O via gravimetric analysis.
  • Viscosity Measurements : Use capillary viscometers to assess deuterium-induced changes in hydrodynamic volume.
  • Thermal Stability : Differential scanning calorimetry (DSC) can reveal shifts in melting points (e.g., ΔT ~1–2°C for deuterated vs. non-deuterated forms) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.